molecular formula C15H15N3O2S B2865767 1-(mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole CAS No. 94052-55-8

1-(mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole

Cat. No. B2865767
CAS RN: 94052-55-8
M. Wt: 301.36
InChI Key: XJQVZUOWHBWKML-UHFFFAOYSA-N
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Description

Triazoles are five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are readily capable of binding in biological systems with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

Triazoles can be synthesized using various methods . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .


Molecular Structure Analysis

The molecular formula of a triazole is C2H3N3 . There exist two tautomeric forms of triazole, i.e., 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, paving the way for the construction of diverse novel bioactive molecules .


Physical And Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C .

Scientific Research Applications

Catalytic Synthesis of 1,2,3-Triazoles

1,2,3-triazoles represent a functional heterocyclic core that has been at the center of modern organic chemistry since the beginning of click chemistry . They are a versatile framework and can be observed in uncountable molecules useful in medicine and photochemistry . The synthesis of 1,2,3-triazoles has seen significant progress, with particular emphasis on the development of new catalytic and eco-compatible approaches .

Organic Synthesis

N -Sulfonyl-1,2,3-triazole, an important class of five-membered nitrogen-containing organic compounds, has been found processing widespread application in the synthesis of various nitrogen-containing organic compounds, especially heterocyclic or amino-substituted aromatic rings .

Medicine

1,2,3-triazoles are observed in numerous molecules useful in medicine . They have been widely explored, both in terms of pure synthesis and in terms of evaluation of their usefulness in medicine .

Agriculture

1,2,3-triazoles have also found applications in agriculture . Their properties are related to the possibility to insert in simple and versatile ways functionalizing agents directly bonded to the heterocycle, using the so-known click chemistry approaches .

Photochemistry

1,2,3-triazoles are useful in photochemistry . Being a versatile framework, such an aromatic ring can be observed in uncountable molecules useful in this field .

Drug Discovery

1,2,3-triazole moieties are enticing prototypes due to their great stability in both oxidizing and reducing conditions as well as their potential to establish hydrogen bonds, which boost their solubility and promote binding towards biomolecular targets . This makes them very useful in the process of discovering new structures for pharmaceutical applications .

Safety and Hazards

Triazoles are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and may damage fertility .

properties

IUPAC Name

1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-10-8-11(2)15(12(3)9-10)21(19,20)18-14-7-5-4-6-13(14)16-17-18/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQVZUOWHBWKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C3=CC=CC=C3N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(mesitylsulfonyl)-1H-benzo[d][1,2,3]triazole

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